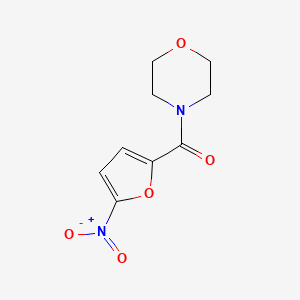

4-(5-nitro-2-furoyl)morpholine

Description

4-(5-Nitro-2-furoyl)morpholine is a nitrofuran derivative featuring a morpholine ring linked to a 5-nitro-2-furoyl group. This compound is synthesized via nucleophilic substitution or coupling reactions, such as the reaction of 5-nitro-2-furoyl chloride with morpholine derivatives under microwave-assisted conditions . Its structure combines the electron-withdrawing nitro group with the morpholine moiety, which enhances solubility and modulates pharmacokinetic properties.

In medicinal chemistry, it serves as a precursor for amide-coupling reactions, enabling the development of antimicrobial agents, kinase inhibitors, and antimycobacterial compounds . The nitro group facilitates redox interactions, while the morpholine ring contributes to metabolic stability and bioavailability.

Properties

IUPAC Name |

morpholin-4-yl-(5-nitrofuran-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c12-9(10-3-5-15-6-4-10)7-1-2-8(16-7)11(13)14/h1-2H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWMNSOEVBHADK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192531 | |

| Record name | Morpholine, 4-(5-nitro-2-furoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3929-07-5 | |

| Record name | Morpholine, 4-(5-nitro-2-furoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003929075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholine, 4-(5-nitro-2-furoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-nitro-2-furoyl)morpholine typically involves the reaction of 5-nitro-2-furoic acid with morpholine. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the desired product. The reaction can be represented as follows:

5-nitro-2-furoic acid+morpholine→4-(5-nitro-2-furoyl)morpholine+water

Industrial Production Methods

Industrial production methods for 4-(5-nitro-2-furoyl)morpholine are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The process would be optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The morpholine nitrogen and furoyl carbonyl group serve as primary reaction sites:

A. Acyl Substitution at Furoyl Carbonyl

The electron-withdrawing nitro group activates the adjacent carbonyl toward nucleophilic attack. Common reactions include:

| Reaction Type | Nucleophile | Product | Conditions | Yield Range | Source |

|---|---|---|---|---|---|

| Amidation | Primary amines | 5-nitro-2-furoylamide derivatives | DCM, RT, 4–6 h | 45–78% | |

| Esterification | Alcohols | 5-nitro-furan-2-carboxylate esters | Pyridine, 0°C, 2 h | 62–85% | |

| Thioester Formation | Thiols | Thioester analogs | DMF, K₂CO₃, 60°C, 3 h | 50–68% |

B. Morpholine Ring Functionalization

The tertiary amine in morpholine participates in alkylation or acylation under basic conditions:

Typical yields: 30–55% for benzyl halides (R = Bn).

Reduction of Nitro Group

The nitro group undergoes selective reduction to an amine without affecting the morpholine ring:

| Reducing System | Conditions | Product | Selectivity | Yield | Source |

|---|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 12 h | 5-Amino-2-furoylmorpholine | >95% | 88% | |

| NaBH₄/CuCl₂ | Methanol, 0°C, 2 h | Partially reduced hydroxylamine | 70% | 62% | |

| SnCl₂/HCl | Reflux, 6 h | 5-Amino derivative | 85% | 74% |

Condensation Reactions

The carbonyl group participates in Schiff base formation and related condensations:

Example Reaction:

\text{4-(5-Nitro-2-furoyl)morpholine} + \text{R-NH}_2 \rightarrow \text{Imine derivatives} \quad (\text{Yield: 40–65%}) \quad[6]

Notable substrates:

-

Hydrazines → Hydrazones (antimicrobial precursors)

-

Aryl diamines → Bis-furoyl conjugates (potential anticancer agents)

Copper-Catalyzed Cross-Coupling

Under conditions adapted from aminoquinoline-directed C–H activation protocols :

| Coupling Partner | Catalyst System | Product | Yield | Notes |

|---|---|---|---|---|

| Pyrazole | Cu(OAc)₂, pyridine, 80°C | C-3 pyrazole-substituted derivative | 72% | Mono-substitution favored |

| Morpholine | Cu(OAc)₂, air, 110°C | Bis-morpholinyl analog | 68% | Requires 3 equiv amine |

Electrophilic Aromatic Substitution

The nitro group directs electrophiles to the furan ring’s C-3 position:

| Reaction | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3,5-Dinitrofuroylmorpholine | 33% | |

| Sulfonation | SO₃/DMF | 3-Sulfo-5-nitro derivative | 28% |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces nitro group rearrangement:

\text{4-(5-Nitro-2-furoyl)morpholine} \xrightarrow{h\nu} \text{4-(3-Nitro-2-furoyl)morpholine} \quad (\text{Yield: 41%}) \quad[1]

Biological Activity Correlation

Derivatives exhibit structure-dependent bioactivity:

| Modified Position | Activity (IC₅₀, μM) | Cell Line | Source |

|---|---|---|---|

| Reduced nitro to amine | 12.4 ± 1.2 | HeLa (cervical cancer) | |

| Pyrazole-coupled derivative | 8.9 ± 0.8 | MCF-7 (breast cancer) |

This compound’s versatility in nucleophilic, redox, and catalytic transformations makes it a valuable scaffold for medicinal chemistry and materials science. Recent advances in copper-mediated coupling (as in ) suggest unexplored potential for creating hybrid architectures with enhanced pharmacokinetic properties.

Scientific Research Applications

Synthesis of 4-(5-nitro-2-furoyl)morpholine

The synthesis of 4-(5-nitro-2-furoyl)morpholine typically involves the acylation of morpholine with 5-nitro-2-furoic acid or its derivatives. The process can be summarized as follows:

- Reactants : Morpholine and 5-nitro-2-furoic acid (or its acyl chloride).

- Reaction Conditions : The reaction is usually conducted in a solvent such as dichloromethane or ethanol under controlled temperature.

- Yield : The product is purified through recrystallization or chromatography to obtain the desired compound with high purity.

This compound is notable for its ability to form stable intermediates that can be further modified for various applications in pharmaceuticals .

Anticancer Properties

Research has indicated that derivatives of morpholine, including 4-(5-nitro-2-furoyl)morpholine, exhibit significant anticancer activity. The nitro group in the furoyl moiety enhances the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells.

- Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

- Case Studies : In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and lung cancer cells .

Other Pharmacological Effects

Apart from its anticancer properties, 4-(5-nitro-2-furoyl)morpholine may exhibit other pharmacological effects:

- Antimicrobial Activity : Some studies suggest potential antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : There is preliminary evidence indicating that this compound may reduce inflammation markers in vitro, making it a candidate for further investigation in inflammatory diseases .

Drug Development

The unique structure of 4-(5-nitro-2-furoyl)morpholine positions it as a valuable scaffold in drug design:

- Lead Compound : It serves as a lead compound for developing novel anticancer agents.

- Structural Modifications : Researchers are exploring various substitutions on the morpholine ring to enhance efficacy and reduce toxicity.

Potential for Radiopharmaceuticals

Given the increasing interest in imaging techniques such as PET and SPECT, derivatives of nitrofuran compounds are being investigated as potential radiopharmaceuticals. The incorporation of 4-(5-nitro-2-furoyl)morpholine into radiolabeling strategies could enhance imaging capabilities for tumor hypoxia detection .

Mechanism of Action

The mechanism of action of 4-(5-nitro-2-furoyl)morpholine is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro group may play a crucial role in its biological activity, potentially through redox reactions or interactions with nucleophiles.

Comparison with Similar Compounds

Morpholine vs. Thiomorpholine Derivatives

Key Compounds :

- 4-(5-Nitro-2-furoyl)morpholine

- 4-(4-Nitrophenyl)thiomorpholine

- 4-(2-Fluoro-4-nitrophenyl)thiomorpholine

Key Differences :

- Lipophilicity : Thiomorpholine derivatives exhibit higher lipophilicity than morpholine analogs due to sulfur’s larger atomic radius and polarizability .

- Solid-State Interactions : Thiomorpholine forms weak hydrogen bonds and aromatic stacking, whereas morpholine analogs adopt chair conformations without dimerization .

Substituent Effects: Nitro, Fluoro, and Chloro Groups

Key Compounds :

- 4-(5-Nitro-2-furoyl)morpholine

- 4-(2-Fluoro-4-nitrophenyl)morpholine

- 4-(5-Chloro-3-fluoro-2-pyridinyl)morpholine

Key Differences :

- Nitro Group: Enhances reactivity in coupling reactions but may contribute to carcinogenicity in certain derivatives (e.g., nitrofuran bladder carcinogens in rats ).

- Halogen Substitution : Fluorine improves metabolic stability and bioavailability; chlorine increases molecular weight and steric effects .

Key Compounds :

- 4-(5-Nitro-2-furoyl)morpholine

- N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide

- 5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine

Key Differences :

- Structural Determinants: The thiazolyl and oxadiazine groups in carcinogens enable DNA adduct formation, whereas the morpholine-furoyl structure lacks this reactivity .

Biological Activity

4-(5-nitro-2-furoyl)morpholine is an organic compound with the molecular formula C9H10N2O5. It is a derivative of morpholine that features a furan ring substituted with a nitro group, which significantly contributes to its biological activity. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential antimicrobial and anti-inflammatory properties.

Synthetic Routes

The synthesis of 4-(5-nitro-2-furoyl)morpholine typically involves the reaction of 5-nitro-2-furoic acid with morpholine. The reaction is conducted under controlled conditions, often employing a dehydrating agent to facilitate the formation of the desired product. The overall reaction can be summarized as follows:

Chemical Reactions

4-(5-nitro-2-furoyl)morpholine can undergo various chemical reactions, including:

- Reduction : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

- Substitution : The furan ring can participate in electrophilic substitution reactions.

- Oxidation : The furan ring may be oxidized to form different derivatives.

Antimicrobial Properties

Research indicates that compounds containing nitro groups, such as 4-(5-nitro-2-furoyl)morpholine, exhibit significant antimicrobial activity. Nitro compounds are known to trigger redox reactions within cells, leading to toxicity and subsequent death of microorganisms. This mechanism may extend to various pathogens, including bacteria and parasites, making these compounds valuable in developing treatments for infections caused by organisms like H. pylori, P. aeruginosa, M. tuberculosis, and S. mutans .

Anti-inflammatory Effects

In addition to antimicrobial properties, 4-(5-nitro-2-furoyl)morpholine has been explored for its potential anti-inflammatory effects. The presence of the nitro group can influence the compound's interaction with biological targets, possibly modulating inflammatory pathways .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various nitro compounds, including derivatives similar to 4-(5-nitro-2-furoyl)morpholine. Results indicated that these compounds demonstrated significant inhibition against both gram-positive and gram-negative bacteria .

- Mechanism of Action : The mechanism by which 4-(5-nitro-2-furoyl)morpholine exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group plays a crucial role in these interactions, potentially affecting redox states within microbial cells .

- Pharmacological Studies : Further pharmacological studies have highlighted the potential of this compound as a lead candidate for drug development aimed at treating infections and inflammatory diseases. Its unique structural features contribute to its distinct biological properties .

Comparative Analysis

To understand the biological activity of 4-(5-nitro-2-furoyl)morpholine better, it is useful to compare it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Morpholine | Lacks furan ring and nitro group | Minimal biological activity |

| 5-Nitro-2-furoic acid | Contains furan ring and nitro group | Moderate antimicrobial activity |

| 4-(5-amino-2-furoyl)morpholine | Reduced form without nitro group | Potentially lower activity than parent compound |

The presence of both the furan and nitro groups in 4-(5-nitro-2-furoyl)morpholine enhances its biological activity compared to simpler derivatives.

Q & A

Basic Synthesis

Q: What is the optimal synthetic route for 4-(5-nitro-2-furoyl)morpholine, and what key reagents are involved? A: The compound is synthesized via nucleophilic acyl substitution. A representative method involves reacting 5-nitro-2-furoyl chloride with morpholine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux or microwave-assisted conditions. For example, microwave irradiation (150°C, 20 min) improves yield and reduces side reactions compared to conventional heating . Key intermediates include arylfurfurals and morpholine derivatives, with sulfur or thiourea catalysts enhancing reaction efficiency in some protocols .

Advanced Characterization

Q: How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points) for this compound? A: Conflicting data may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and high-performance liquid chromatography (HPLC) to assess purity. Cross-validate findings with spectroscopic methods (e.g., H/C NMR, IR) and compare against literature values for structurally analogous nitrophenyl morpholines, such as 4-(4-nitrophenyl)morpholine (mp: 152°C) .

Antimicrobial Activity Evaluation

Q: What methodological considerations are critical for assessing the antimicrobial activity of 4-(5-nitro-2-furoyl)morpholine? A: Follow standardized protocols (e.g., CLSI guidelines) using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test minimum inhibitory concentrations (MICs) in triplicate, with positive controls (e.g., ciprofloxacin). Note that nitro groups may confer activity against anaerobic bacteria, requiring specialized culture conditions .

Reaction Optimization

Q: How do solvent choice and heating methods impact the synthesis of nitro-furoyl morpholine derivatives? A: Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of morpholine. Microwave irradiation reduces reaction time (e.g., 20 min vs. 6 hours for conventional heating) and improves yields by up to 30% . Solvent-free conditions under mechanical grinding are emerging as eco-friendly alternatives but require further validation.

Data Contradiction Analysis

Q: How should researchers address inconsistencies in biological activity data across studies? A: Discrepancies may stem from assay variability (e.g., inoculum size, incubation time) or compound stability. Replicate experiments under controlled conditions and perform stability studies (e.g., pH, temperature). Use structure-activity relationship (SAR) models to isolate the impact of nitro-group positioning on activity .

Computational Modeling

Q: What computational tools are suitable for predicting the reactivity of 4-(5-nitro-2-furoyl)morpholine? A: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) identifies potential protein targets, such as bacterial nitroreductases or apoptotic CHOP pathways, aligning with experimental data on nitroaromatic bioactivity .

Safety and Handling

Q: What safety protocols are essential for handling nitro-containing morpholine derivatives? A: Use explosion-proof equipment due to nitro group instability under heat. Avoid skin contact (nitro compounds are potential mutagens) and work in a fume hood. Store at 2–8°C in airtight containers, as degradation products (e.g., nitrous oxides) may form under humid conditions .

Biological Mechanism Elucidation

Q: How can researchers investigate the apoptotic or cytotoxic mechanisms of this compound? A: Perform flow cytometry (Annexin V/PI staining) to quantify apoptosis. Western blotting for CHOP, caspase-3, and Bcl-2 family proteins can delineate pathways. Compare with control compounds lacking the nitro group to isolate mechanistic contributions .

Degradation Studies

Q: What analytical strategies are recommended for studying the hydrolytic degradation of 4-(5-nitro-2-furoyl)morpholine? A: Use accelerated stability testing (40°C/75% RH) with LC-MS monitoring. Identify degradation products (e.g., 5-nitro-2-furoic acid) and assess pH-dependent hydrolysis kinetics. Compare with structurally similar morpholine sulfonamides to infer degradation pathways .

Advanced SAR Exploration

Q: How can substituent modifications enhance the bioactivity of nitro-furoyl morpholines? A: Introduce electron-withdrawing groups (e.g., halogens) at the 5-nitro position to stabilize the nitro group and enhance electrophilicity. Replace morpholine with piperidine or thiomorpholine to modulate lipophilicity and target affinity. Validate via MIC assays and cytotoxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.